molecular formula C7Cl3F6N B6327368 2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine CAS No. 2565806-92-8

2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine

Cat. No.: B6327368
CAS No.: 2565806-92-8
M. Wt: 318.4 g/mol
InChI Key: DDPQBLRFNNHBCM-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine: is a halogenated pyridine derivative characterized by the presence of three chlorine atoms and two trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine involves the chlorination and fluorination of pyridine derivatives. A notable approach is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of chlorine and trifluoromethyl groups onto the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine atoms under basic conditions.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the trifluoromethyl groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides, although this is less common.

Scientific Research Applications

2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine is primarily related to its ability to interact with biological molecules through halogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine is unique due to the specific arrangement of chlorine and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

2,4,6-trichloro-3,5-bis(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl3F6N/c8-3-1(6(11,12)13)4(9)17-5(10)2(3)7(14,15)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPQBLRFNNHBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl3F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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